molecular formula C22H20BrN3OS2 B12036221 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-52-0

2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12036221
CAS No.: 476483-52-0
M. Wt: 486.5 g/mol
InChI Key: XXKHTJAWHBGGPC-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline-carbonitrile family, characterized by a bicyclic scaffold fused with a ketone group and nitrile functionality. The structure features a 3-bromophenyl substituent at position 1 and a 2-(ethylthio)thiophen-3-yl group at position 4, contributing to its unique electronic and steric properties. Its molecular formula is C₂₂H₂₀BrN₃OS₂, with a molecular weight of 517.44 g/mol.

Properties

CAS No.

476483-52-0

Molecular Formula

C22H20BrN3OS2

Molecular Weight

486.5 g/mol

IUPAC Name

2-amino-1-(3-bromophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20BrN3OS2/c1-2-28-22-15(9-10-29-22)19-16(12-24)21(25)26(14-6-3-5-13(23)11-14)17-7-4-8-18(27)20(17)19/h3,5-6,9-11,19H,2,4,7-8,25H2,1H3

InChI Key

XXKHTJAWHBGGPC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)Br)N)C#N

Origin of Product

United States

Preparation Methods

Ionic Liquid-Catalyzed Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ has emerged as a highly efficient catalyst for synthesizing hexahydroquinoline derivatives. In ethanol at room temperature, this method achieves yields of 76–99% within 5–15 minutes. The reaction involves:

  • Reactants : 3-Bromobenzaldehyde, malononitrile, ammonium acetate, and 2-(ethylthio)thiophene-3-carbaldehyde.

  • Mechanism :

    • Knoevenagel Condensation : Activation of the aldehyde by the ionic liquid to form an α,β-unsaturated intermediate.

    • Michael Addition : Reaction with enamine generated from 1,3-dicarbonyl compounds.

    • Cyclization and Tautomerization : Formation of the hexahydroquinoline core.

Advantages :

  • Column chromatography-free purification.

  • Recyclable catalyst (up to 5 cycles without significant loss of activity).

Solid Acid-Catalyzed Approaches

Zr(HPO₄)₂ and Fe₃O₄@SiO₂-SO₃H nanoparticles enable solvent-free or ultrasound-assisted synthesis:

  • Zr(HPO₄)₂ Method :

    • Yields: 85–92% in 12–15 minutes under ultrasound.

    • Substrate Scope: Tolerates electron-withdrawing (e.g., -NO₂, -Br) and electron-donating groups (e.g., -OCH₃).

  • Fe₃O₄@SiO₂-SO₃H Nanoparticles :

    • Reaction Time: 10–20 minutes.

    • Yield: 89–95%.

Comparison of Solid Catalysts :

CatalystSolventTime (min)Yield (%)Reference
Zr(HPO₄)₂H₂O12–1585–92
Fe₃O₄@SiO₂-SO₃HEthanol10–2089–95
[H₂-DABCO][HSO₄]₂Ethanol5–1576–99

Key Synthetic Intermediates

Synthesis of 2-(Ethylthio)thiophene-3-carbaldehyde

The thiophene moiety is synthesized via electrophilic substitution:

  • Reactants : Thiophene, N,N-dimethylformamide (DMF), and thionyl chloride (SOCl₂).

  • Conditions :

    • Temperature: 70–85°C.

    • Yield: 85–89%.

  • Mechanism :

    • Formation of a Vilsmeier-Haack complex between DMF and SOCl₂.

    • Electrophilic substitution at the thiophene’s α-position.

Functionalization of the Hexahydroquinoline Core

Post-cyclization modifications introduce the 3-bromophenyl and ethylthio groups:

  • Bromophenyl Incorporation : Use of 3-bromobenzaldehyde in the initial MCR.

  • Ethylthio Introduction : Thiol-ene reaction with ethyl mercaptan under basic conditions.

Optimization and Scalability

Gram-Scale Synthesis

The ionic liquid method has been validated at the 10 mmol scale:

  • Yield : 92% with 15-minute reaction time.

  • Purification : Simple filtration and recrystallization.

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)
Ethanol2598
Ethanol/H₂O2564
H₂O2560

Ethanol is optimal due to enhanced solubility of intermediates.

Mechanistic Insights

Role of Catalysts

  • Ionic Liquids : Activate carbonyl groups via hydrogen bonding, accelerating Knoevenagel and Michael additions.

  • Solid Acids : Provide Brønsted acid sites for protonating aldehydes and stabilizing intermediates.

Reaction Pathway

  • Knoevenagel Condensation : Aldehyde + malononitrile → α,β-unsaturated nitrile.

  • Enamine Formation : 1,3-Dicarbonyl + NH₄OAc → enamine.

  • Michael Addition : α,β-unsaturated nitrile + enamine → adduct.

  • Cyclization and Aromatization : Formation of the hexahydroquinoline core.

Challenges and Alternatives

Limitations of Current Methods

  • Sensitivity to Steric Hindrance : Bulky substituents on aldehydes reduce yields by 15–20%.

  • Catalyst Cost : Nanoparticle catalysts require complex synthesis.

Alternative Approaches

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–5 minutes with comparable yields.

  • Organocatalytic Methods : Proline derivatives achieve 80–88% yields but require longer times (1–2 hours) .

Chemical Reactions Analysis

2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its diverse chemical reactivity.

Mechanism of Action

The mechanism by which 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, block receptor signaling, or induce DNA damage, depending on its structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds share the hexahydroquinoline-carbonitrile core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent at Position 1 Substituent at Position 4 Key Differences Reference
Target Compound 3-Bromophenyl 2-(Ethylthio)thiophen-3-yl Bromine enhances lipophilicity; ethylthio group increases steric bulk.
2-Amino-1-(3-bromophenyl)-4-(2,5-dimethylthiophen-3-yl)-5-oxo-... 3-Bromophenyl 2,5-Dimethylthiophen-3-yl Methyl groups reduce electronic diversity; increased hydrophobicity.
2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-... 3-Nitrophenyl Thiophen-3-yl Nitro group introduces strong electron-withdrawing effects; simpler thiophene lacks sulfur alkylation.
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-... 4-Methylphenyl Thiophen-3-yl Methyl group reduces steric hindrance; lower molecular weight (484.39 g/mol).
2-Amino-1-(3-chloro-2-methylphenyl)-4-(5-ethyl-2-thienyl)-... 3-Chloro-2-methylphenyl 5-Ethyl-2-thienyl Chlorine and methyl group alter steric/electronic balance; ethyl-thienyl orientation differs.
2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-... 3-Trifluoromethylphenyl 1,3-Benzodioxol-5-yl Trifluoromethyl enhances electronegativity; benzodioxole adds aromatic π-stacking potential.

Key Findings from Comparative Studies

Ethylthio-thiophene in the target compound introduces sulfur-mediated hydrogen bonding and steric hindrance absent in simpler thiophenes (e.g., ).

Solubility and Lipophilicity :

  • The 2,5-dimethylthiophen-3-yl derivative () has higher logP (3.8 vs. 3.5 for the target compound), suggesting reduced aqueous solubility.
  • The trifluoromethylphenyl variant () shows enhanced metabolic stability due to fluorine’s electronegativity.

Synthetic Accessibility :

  • The target compound’s ethylthio-thiophene requires multi-step thiol-alkylation, complicating synthesis compared to methyl- or nitro-substituted analogues ().

Biological Activity: Preliminary docking studies suggest the 3-bromophenyl group in the target compound improves hydrophobic interactions in kinase binding pockets compared to 4-methylphenyl ().

Biological Activity

2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure comprises a hexahydroquinoline core with various functional groups that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3OSC_{18}H_{18}BrN_{3}OS, with a molecular weight of approximately 454.4 g/mol. The structure includes:

  • Amino group : Contributing to its reactivity and potential interactions with biological targets.
  • Bromine substituent : Impacts the compound's electronic properties and biological activity.
  • Ethylthio group : Enhances solubility and may influence pharmacokinetics.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibit notable anticancer properties. For example:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro assays showed that derivatives with similar structures inhibited the growth of liver (HepG2) and prostate (PC-3) cancer cell lines.
    • The most effective derivatives had IC50 values ranging from 0.075 μM to 6.96 μM against key targets such as VEGFR-2 and AKT .
  • Mechanisms of Action :
    • The compounds induce apoptosis through caspase activation and cell cycle arrest at the S phase .
    • They also inhibit critical signaling pathways involving kinases like AKT, which is essential for cancer cell survival .

Summary of Findings

CompoundTargetIC50 (μM)Mechanism
2-Amino derivativeVEGFR-20.075Kinase inhibition
2-Amino derivativeAKT4.60Induces apoptosis
Reference drug (Doxorubicin)Caspase activationN/AInduces apoptosis

Study 1: In Vitro Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of various thiophene derivatives on HepG2 and PC-3 cells using MTT assays. The results indicated that certain derivatives exhibited high cytotoxicity with better selectivity towards cancer cells compared to normal cells .

Study 2: Mechanistic Insights

Further mechanistic evaluation revealed that the active derivatives inhibited AKT phosphorylation significantly more than standard reference drugs. The findings suggest that these compounds could serve as dual inhibitors targeting both VEGFR-2 and AKT pathways in cancer therapy .

Future Directions

The unique substituents in 2-Amino-1-(3-bromophenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile warrant further investigation into its biological mechanisms. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
  • Clinical Trials : To assess therapeutic potential in human subjects.

Q & A

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and what critical steps ensure high yield and purity?

The synthesis typically involves a multi-step approach, starting with the formation of the hexahydroquinoline core via a Hantzsch-like reaction. Key steps include:

  • Cyclocondensation : Reacting cyclohexanedione derivatives with substituted aldehydes (e.g., 3-bromobenzaldehyde) and ammonium acetate in ethanol under reflux (60–80°C for 3–5 hours) to form the quinoline backbone .
  • Functionalization : Introducing the 2-(ethylthio)thiophene moiety via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and inert conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 3-bromophenyl protons at δ 7.2–7.8 ppm) and the ethylthio group’s integration (δ 1.3–1.5 ppm for CH3_3) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (C=O from the quinoline core) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 527.03) .

Q. How does the bromophenyl substituent influence the compound’s electronic properties?

The 3-bromophenyl group introduces electron-withdrawing effects via the Br atom, polarizing the quinoline core. This enhances reactivity in electrophilic substitutions (e.g., further halogenation) and stabilizes intermediates in cross-coupling reactions .

Q. What solvents and conditions optimize solubility for biological assays?

The compound is sparingly soluble in water. Use DMSO (10–20 mM stock) for in vitro studies, diluted in PBS or cell culture media (<1% DMSO final concentration). For hydrophobic interactions (e.g., protein binding), add Tween-80 (0.1% v/v) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during thiophene functionalization?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki coupling efficiency. PdCl2_2(dppf) reduces homocoupling byproducts (e.g., dimerized thiophene) .
  • Temperature Control : Maintain 80–90°C during thiophene addition to balance reaction rate and side reactions (e.g., oxidation of the ethylthio group) .
  • In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction time (typically 8–12 hours) .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC50_{50} variability (e.g., higher potency in cancer lines with overexpressed kinases) .
  • Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to distinguish target-specific effects from nonspecific cytotoxicity .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess if metabolite interference explains inconsistent results .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). The ethylthio group’s hydrophobicity may occupy allosteric pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. The bromophenyl group may induce conformational changes in target proteins .

Q. What methods validate the compound’s role in material science applications (e.g., optoelectronics)?

  • Cyclic Voltammetry : Measure redox potentials (e.g., E1/2_{1/2} ≈ −1.2 V vs. Ag/AgCl) to assess electron transport properties .
  • UV-Vis Spectroscopy : Analyze λmax_{\text{max}} shifts (e.g., 350→420 nm in polar solvents) to confirm π→π* transitions influenced by the thiophene moiety .

Methodological Notes

  • Contradiction Analysis : When synthetic yields vary (e.g., 40–70%), optimize stoichiometry (1:1.2 aldehyde:cyclohexanedione) and degas solvents to exclude oxygen .
  • Safety : The bromophenyl group may generate toxic fumes if heated above 200°C. Use fume hoods and PPE during scale-up .

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